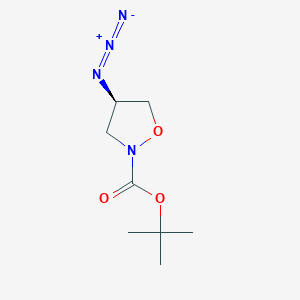
5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride” likely contains an aminomethyl group (-CH2NH2) and a fluorine atom attached to a benzoic acid backbone. The hydrochloride indicates that it’s a salt form of the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 5-Aminolevulinic acid (5-ALA) can be synthesized by plants, animals, bacteria, and fungi . A synthesis method for 5-aminolevulinic acid hydrochloride has been patented, which involves several steps including Gabriel reaction and hydrolysis .Wissenschaftliche Forschungsanwendungen
Bioactivation and Antitumor Properties
The study by Wang and Guengerich (2012) explored the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, highlighting the role of human cytochrome P450 enzymes in mediating the antitumor activities of such compounds. This research sheds light on the biochemical pathways involved in the activation and deactivation of potential antitumor agents containing the benzothiazole pharmacophore, which includes molecules structurally related to 5-(Aminomethyl)-2-fluorobenzoic acid; hydrochloride (Wang & Guengerich, 2012).
Heterocyclic Chemistry and Drug Discovery
Křupková et al. (2013) demonstrated the utility of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities to 5-(Aminomethyl)-2-fluorobenzoic acid; hydrochloride, as a multireactive building block in the synthesis of various nitrogenous heterocycles. This work is significant for heterocyclic chemistry and drug discovery, offering pathways to synthesize benzimidazoles, benzotriazoles, and other heterocyclic scaffolds of interest in medicinal chemistry (Křupková et al., 2013).
Development of Novel Fluorescent Sensors
The creation of fluorescent sensors for metal ion detection, as explored by Ye et al. (2014), represents another application of chemistry related to 5-(Aminomethyl)-2-fluorobenzoic acid; hydrochloride. Their work on o-aminophenol-based chemosensors showcases the potential for developing highly selective and sensitive tools for detecting metal ions in biological and environmental samples, with implications for diagnostics and monitoring (Ye et al., 2014).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as aminolevulinic acid, are known to play a crucial role in the synthesis of heme, a vital component of hemoglobin .
Mode of Action
Similar compounds like aminolevulinic acid are known to be precursors in the synthesis of heme . They interact with their targets by being metabolized into protoporphyrin IX, which preferentially accumulates in cancer cells and fluoresces under specific light wavelengths .
Biochemical Pathways
Similar compounds like aminolevulinic acid are involved in the tetrapyrrole biosynthesis pathway, which leads to the synthesis of heme . This pathway significantly affects cell growth and metabolic flux .
Pharmacokinetics
Similar compounds like aminolevulinic acid are known to be metabolized into protoporphyrin ix, which preferentially accumulates in cancer cells .
Result of Action
Similar compounds like aminolevulinic acid are known to cause cell damage by generating singlet oxygen when they accumulate inside the cell and produce reactive oxygen species under appropriate wavelengths .
Action Environment
Similar compounds like aminolevulinic acid are known to be used in photodynamic therapy, where the action of the compound is influenced by the presence of light .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride can influence cell function in various ways. It may impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the specific cellular processes involved .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
5-(aminomethyl)-2-fluorobenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-7-2-1-5(4-10)3-6(7)8(11)12;/h1-3H,4,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZZTBDKZFVQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea](/img/structure/B2878056.png)
![5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2878057.png)



![4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2878068.png)

![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate](/img/structure/B2878075.png)
![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)
